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Compound of Interest

(4-Amino-3-fluorophenyl)boronic
Compound Name: d
aci

Cat. No.: B1248609

In the landscape of medicinal chemistry and synthetic organic chemistry, few functional groups
have imparted as much versatility and transformative potential as the boronic acid moiety. First
synthesized in 1860, boronic acids and their derivatives have evolved from chemical curiosities
to indispensable tools in the construction of complex molecular architectures.[1] Their stability,
low toxicity, and versatile reactivity make them ideal building blocks for drug candidates.[1][2]
This is exemplified by the FDA approval of boronic acid-containing drugs like bortezomib
(Velcade®), a proteasome inhibitor for treating multiple myeloma, which has demystified earlier
concerns about toxicity and spurred immense interest in the field.[1][2]

The utility of boronic acids is most prominently showcased in the Nobel Prize-winning Suzuki-
Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]
This guide focuses on a particularly valuable building block: (4-Amino-3-fluorophenyl)boronic
acid. The strategic placement of the amino and fluoro groups on the phenyl ring provides
medicinal chemists with a versatile scaffold to modulate physicochemical properties such as
pKa, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This
document, intended for researchers and drug development professionals, provides a
comprehensive overview of its properties, synthesis, and critical applications, grounded in
established scientific principles and methodologies.

Part 1: Physicochemical Profile of (4-Amino-3-
fluorophenyl)boronic acid
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Understanding the fundamental properties of a chemical reagent is paramount to its effective
application. (4-Amino-3-fluorophenyl)boronic acid is a substituted phenylboronic acid
featuring an amine group para to the boronic acid and a fluorine atom in the meta position.
These substitutions significantly influence its reactivity and electronic properties. The
compound is typically available as a free base or as a more stable hydrochloride salt.

Property Value Source(s)

Chemical Formula CeéH7BFNO:2

Molecular Weight 154.94 g/mol

CAS Number 494752-42-0

Appearance White to light yellow solid [5]
7.8 (for the acetylated

pKa . [61[7]
derivative)

Store in a dry, cool place.
Storage . . [5][6]
Moisture sensitive.

Note on Hydrochloride Salt: The hydrochloride salt of this compound (CAS: 1256355-32-4) is
also commonly used. It has a molecular weight of 191.40 g/mol and is often preferred for its
improved stability and handling characteristics.[8][9]

Part 2: Synthesis Pathway

The synthesis of (4-Amino-3-fluorophenyl)boronic acid has been reported via a multi-step
process starting from 4-bromo-2-fluoroaniline.[6][7] The key steps involve protection of the
reactive amine group, a lithium-halogen exchange to introduce the boron moiety, and
subsequent hydrolysis to yield the final boronic acid.

A representative synthesis workflow is outlined below. The initial protection of the amine is a
critical step to prevent unwanted side reactions during the lithium-halogen exchange.
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Caption: High-level workflow for the synthesis of (4-Amino-3-fluorophenyl)boronic acid.
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This process, while effective, requires careful handling of air- and moisture-sensitive reagents
like n-butyllithium and trimethyl borate, necessitating an inert atmosphere (e.g., nitrogen or
argon).[6]

Part 3: Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application for (4-Amino-3-fluorophenyl)boronic acid is the palladium-catalyzed
Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic
acid and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures that
are foundational in many pharmaceutical compounds.[4][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The three key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a
Pd(Il) complex.

o Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate
species, transfers its organic group to the palladium center.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust, general procedure for coupling (4-Amino-3-
fluorophenyl)boronic acid with a generic aryl bromide. The causality behind each step is
explained to ensure trustworthiness and reproducibility.

Materials:

¢ (4-Amino-3-fluorophenyl)boronic acid (1.2 - 1.5 equivalents)
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Aryl Bromide (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPhs)s or Pd(OAc)z with a ligand, 1-5 mol%)

Ligand (if required, e.g., SPhos, XPhos, DtBuPF)

Base (e.g., K2COs, K3POs4, Cs2COs3, 3.0 equivalents)

Anhydrous Solvent (e.g., Dioxane, Toluene, THF/Water mixture)

Protocol Workflow:
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Reaction Setup (Inert Atmosphere)

1. Add solids:
Aryl Bromide (1.0 eq)
Boronic Acid (1.2 eq)

Base (3.0 eq)
to a dry Schlenk flask.

l

2. Add anhydrous solvent.

:

3. Degas the mixture:
(e.g., Argon bubbling for 15-20 min).

:

4. Add Pd catalyst and ligand
under positive Argon flow.

Reaction Execution

5. Heat the mixture with vigorous stirring
(e.g., 70-100 °C).

:

6. Monitor progress by TLC or LC-MS
until starting material is consumed.

Workup &qurification

7. Cool to room temperature.
Dilute with an organic solvent (e.g., EtOAc).

:

8. Wash with aqueous solution
(e.g., water, brine) to remove salts.

l

9. Dry organic layer (e.g., Na2SOa),
filter, and concentrate.

:

10. Purify crude product via
column chromatography or recrystallization.

Click to download full resolution via product page

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Causality and Experimental Choices:

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through
oxidation. Performing the reaction under argon or nitrogen is crucial for catalytic activity.[11]

» Equivalents of Boronic Acid: A slight excess of the boronic acid is used to drive the reaction
to completion, compensating for potential homocoupling or protodeboronation side reactions.

» Choice of Base: The base is essential for activating the boronic acid by forming the boronate
anion ([ArB(OH)s]~), which is more nucleophilic and facilitates the transmetalation step.[10]
The choice of base (from milder K2COs to stronger Cs2COs) can be optimized depending on
the electronic nature of the coupling partners.

» Degassing: Removing dissolved oxygen from the solvent is critical to prevent oxidation of the
palladium catalyst and phosphine ligands.[11]

e Monitoring: Techniques like TLC or LC-MS provide a real-time assessment of the reaction's
progress, preventing unnecessary heating that could lead to product degradation or side
reactions.

Part 4: Application in Biosensing

Beyond synthetic chemistry, (4-Amino-3-fluorophenyl)boronic acid has been utilized in the
development of materials for glucose sensing.[6][7] Boronic acids are known to bind reversibly
with diols, such as those found in glucose. The fluorine substituent on the phenyl ring lowers
the pKa of the boronic acid, making this interaction effective at the physiological pH of bodily
fluids (around 7.4).[7] The pendant amine group facilitates the attachment of the molecule to
polymer backbones or other materials, enabling the construction of sophisticated sensing
platforms.[6][7]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. (4-Amino-3-
fluorophenyl)boronic acid and its hydrochloride salt must be handled with appropriate care.

» Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard
H302).[8][9] It may also cause skin and eye irritation.[12]
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o Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles,
a lab coat, and chemical-resistant gloves.[12][13]

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
[13] Avoid contact with skin and eyes.

o Storage: The compound is moisture-sensitive and should be stored in a tightly sealed
container in a cool, dry place, preferably under an inert atmosphere.[6]

Conclusion

(4-Amino-3-fluorophenyl)boronic acid is more than just a chemical reagent; it is an enabling
tool for innovation in drug discovery and materials science. Its unique substitution pattern offers
a strategic advantage for fine-tuning molecular properties. A thorough understanding of its
physicochemical characteristics, coupled with mechanistically sound and robust protocols like
the Suzuki-Miyaura coupling, allows researchers to harness its full potential. By adhering to
rigorous experimental design and safety protocols, scientists can confidently integrate this
versatile building block into their synthetic and developmental workflows, accelerating the path
toward novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.researchgate.net/publication/230760023_Synthesis_and_Crystal_Structure_of_4-Amino-3-fluorophenylboronic_Acid
https://www.sigmaaldrich.com/HK/zh/product/aldrich/719382
https://pubchem.ncbi.nlm.nih.gov/compound/1256355-32-4
https://pubchem.ncbi.nlm.nih.gov/compound/1256355-32-4
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Cross_Coupling_with_Fmoc_Protected_Arylphenylalanines.pdf
https://www.fishersci.com/store/msds?partNumber=AC345640050&productDescription=3-FLUOROPHENYLBORONIC+AC5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.chemsrc.com/en/cas/873566-75-7_452881.html
https://www.benchchem.com/product/b1248609#4-amino-3-fluorophenyl-boronic-acid-molecular-weight
https://www.benchchem.com/product/b1248609#4-amino-3-fluorophenyl-boronic-acid-molecular-weight
https://www.benchchem.com/product/b1248609#4-amino-3-fluorophenyl-boronic-acid-molecular-weight
https://www.benchchem.com/product/b1248609#4-amino-3-fluorophenyl-boronic-acid-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

